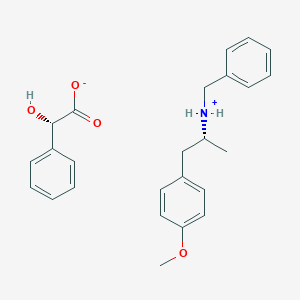

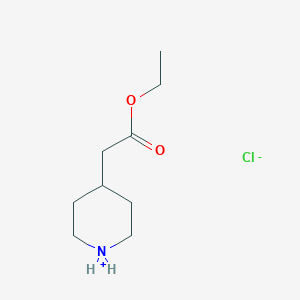

(R)-N-苄基-1-(4-甲氧基苯基)丙-2-胺 (S)-2-羟基-2-苯基乙酸

描述

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions including esterification, reductive amination, and catalytic processes. For instance, related compounds have been synthesized via esterification of phloretin and acetic anhydride, revealing insights into potential synthesis pathways for the compound (Wang & Xu, 2022).

Molecular Structure Analysis

Molecular structures of similar compounds synthesized via Schiff bases reduction route have been reported, indicating the presence of asymmetric units and intermolecular hydrogen bonding which are critical for understanding the molecular conformation and interactions (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving these compounds include hydrolysis, oxidation, and cyclization. For example, reactions leading to the formation of benzofurans from benzoic acids highlight the reactivity and potential pathways for functionalization of related compounds (Epsztajn, Jóźwiak, & Szcześniak, 1993).

Physical Properties Analysis

The physical properties of related compounds are influenced by their molecular structures. For instance, the presence of intermolecular hydrogen bonds and secondary interactions play a significant role in stabilizing the molecular conformation, which is crucial for understanding the physical characteristics and stability of the compound (Ajibade & Andrew, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity and selectivity in reactions, are determined by the functional groups present in the molecule. For example, the synthesis and activity of compounds with similar structures have been studied to understand their potential as intermediates in the synthesis of more complex molecules (Yuan & Bador, 1976).

科学研究应用

Application 1: Transaminase-mediated synthesis

- Summary of the application : This research focused on the use of transaminases (TAs) for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

- Methods of application : The researchers used immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

- Results or outcomes : The research demonstrated that transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .

Application 2: Anti-cancer and anti-fungal studies

- Summary of the application : This research reported the synthesis of phenyl ethylene derivatives and their screening for anti-cancer and anti-fungal activities .

- Methods of application : The main intermediate was prepared from 4-methoxy phenyl acetone reacted with aqueous ethylamine and NaBH4 . Further dehydrohalogenation with 4-bromobutanol and potassium carbonate at 80°C resulted in the compound, which on further dehydration with p-toluene sulfonic acid under reflux conditions gave the phenyl ethylene derivatives .

- Results or outcomes : The synthesized compounds were screened for anti-cancer and anti-fungal activities .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine;(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C8H8O3/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;9-7(8(10)11)6-4-2-1-3-5-6/h3-11,14,18H,12-13H2,1-2H3;1-5,7,9H,(H,10,11)/t14-;7-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWPSGIFFIAUNQ-HQGDCIDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704866 | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate | |

CAS RN |

188690-84-8 | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid (2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZN9PQ5TVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

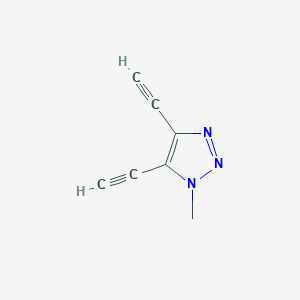

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)

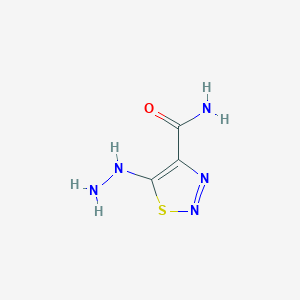

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)

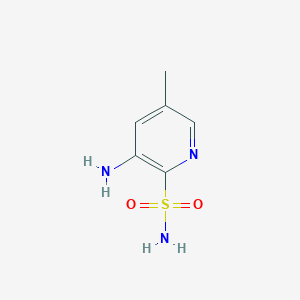

![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)